molecular formula C11H11N3O2S B5364532 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide

Cat. No. B5364532
M. Wt: 249.29 g/mol
InChI Key: KSNRPWQFQKOBNN-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide is a compound with bioactive properties. It has been a subject of various studies due to its interesting physicochemical characteristics.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, compounds with thiadiazole structures have been prepared using carbodiimide condensation, a method offering a convenient and fast synthesis pathway (Yu et al., 2014). Another study reports the synthesis of a similar compound by reacting specific chemical groups and characterizing it using various spectroscopic methods (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of related thiadiazole derivatives has been determined using single-crystal X-ray diffraction and characterized through spectroscopic methods, confirming the structural motifs of these compounds (Yu et al., 2014). These analyses are essential for understanding the compound's chemical behavior.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-9-13-14-11(17-9)12-10(16)7-5-3-4-6-8(7)15/h3-6,15H,2H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRPWQFQKOBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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